molecular formula C22H26ClN3O2S B2788219 N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-chlorobenzamide CAS No. 1042693-01-5

N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-chlorobenzamide

Cat. No. B2788219
CAS RN: 1042693-01-5
M. Wt: 431.98
InChI Key: ROKYQAIEUGWJDW-UHFFFAOYSA-N
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Description

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid. Thiazoles are a class of organic compounds that share a common five-membered ring of two carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure would be based on the adamantane and thiazole units, with the adamantyl group likely providing significant steric bulk . The exact structure would depend on the specific substituents and their positions .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the adamantane and thiazole units. Adamantane derivatives are typically crystalline solids at room temperature, while thiazoles are often liquids .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended as a drug, the mechanism of action would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. Standard safety precautions for handling organic compounds should be followed .

Future Directions

Future research could involve exploring the synthesis of this compound, studying its properties, and investigating potential applications .

properties

IUPAC Name

N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2S/c23-17-3-1-16(2-4-17)19(27)25-18(20(28)26-21-24-5-6-29-21)22-10-13-7-14(11-22)9-15(8-13)12-22/h1-4,13-15,18H,5-12H2,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKYQAIEUGWJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-chlorobenzamide

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